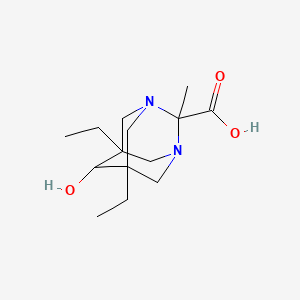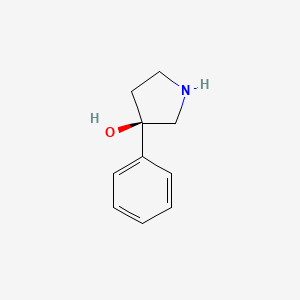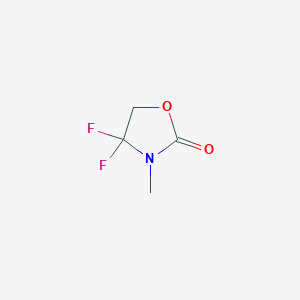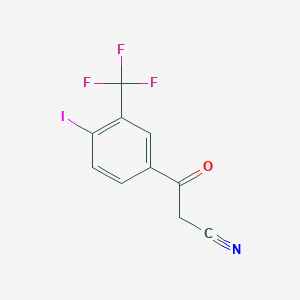
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F3INO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-iodobenzotrifluoride with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling reaction.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and copper in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzotrifluoride: Similar structure but lacks the benzoylacetonitrile moiety.
3-(Trifluoromethyl)benzoylacetonitrile: Similar structure but lacks the iodine atom.
Uniqueness
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C10H5F3INO |
|---|---|
Poids moléculaire |
339.05 g/mol |
Nom IUPAC |
3-[4-iodo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)7-5-6(1-2-8(7)14)9(16)3-4-15/h1-2,5H,3H2 |
Clé InChI |
JTDKBFCMLPRBHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


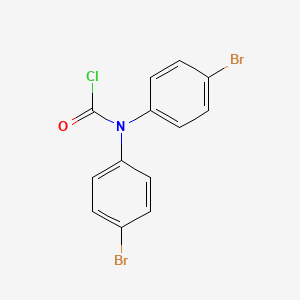

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
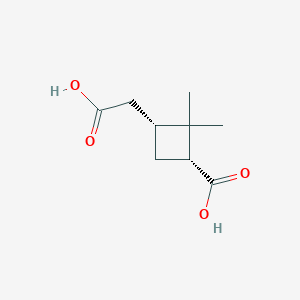
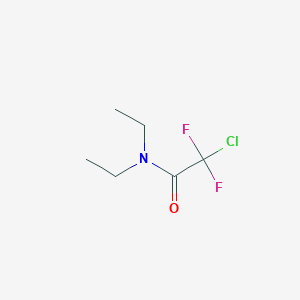

![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
